molecular formula C15H12BrFO2 B8161256 Benzyl 2-(3-bromo-4-fluorophenyl)acetate

Benzyl 2-(3-bromo-4-fluorophenyl)acetate

Cat. No.: B8161256
M. Wt: 323.16 g/mol
InChI Key: RQBCJFRPLJOMLC-UHFFFAOYSA-N
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Description

Benzyl 2-(3-bromo-4-fluorophenyl)acetate is a halogenated aromatic ester with the molecular formula C₁₅H₁₂BrFO₂ and a molecular weight of ~323.15 g/mol. Structurally, it consists of a benzyl ester group linked to a 2-(3-bromo-4-fluorophenyl)acetic acid moiety. Halogenated aromatic esters like this are often intermediates in pharmaceutical or agrochemical synthesis due to their ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

benzyl 2-(3-bromo-4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO2/c16-13-8-12(6-7-14(13)17)9-15(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBCJFRPLJOMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-bromo-4-fluorophenyl)acetate typically involves the esterification of 2-(3-bromo-4-fluorophenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of this compound derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be employed to modify the bromine or fluorine substituents on the aromatic ring, potentially leading to the formation of hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with carboxylic acid or aldehyde groups, while substitution reactions can produce a variety of substituted this compound compounds.

Scientific Research Applications

Benzyl 2-(3-bromo-4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving esterases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active 2-(3-bromo-4-fluorophenyl)acetic acid, which can then interact with its target. The bromine and fluorine substituents on the aromatic ring may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bromo and fluoro substituents are electron-withdrawing , contrasting with the electron-donating methoxy group in . This difference significantly impacts electronic properties and reactivity.
  • The 2-oxoethyl ester group in introduces a ketone functionality, enabling keto-enol tautomerism, which is absent in the target compound .

Physicochemical Properties

Property Target Compound Benzyl Phenyl Acetate Benzyl Acetate Compound from
Boiling Point (°C) Estimated 320–330* 317–319 212† (literature value) Not reported
Solubility Low in polar solvents 33% in 90% ethanol Miscible with organic solvents Likely low (high lipophilicity)
Refractive Index Not reported 1.553–1.558 Not reported Not reported
Density (g/mL) ~1.2–1.3* 1.095–1.099 ~1.05 (literature value) Not reported

*Estimated based on molecular weight and halogen substituents.
†The boiling point reported in (-51°C) is likely erroneous; literature values for benzyl acetate are ~212°C.

Key Observations :

  • The target’s higher molecular weight and halogen substituents likely increase its boiling point compared to and .
  • Halogenation reduces polar solubility; the target is less soluble in ethanol than .

Reactivity and Stability

Factor Target Compound Benzyl Phenyl Acetate Compound from
Hydrolysis Susceptibility High (electron-withdrawing groups activate ester) Moderate Lower (methoxy group stabilizes ester)
Electrophilic Substitution Deactivated ring (Br, F are meta-directing) Activated (unsubstituted phenyl) Activated (methoxy is ortho/para-directing)
Thermal Stability Moderate (Br may induce degradation) High High (stable substituents)

Key Observations :

  • The target’s ester group is more prone to hydrolysis under basic conditions than due to electron-withdrawing substituents .
  • The methoxy group in enhances stability and directs electrophilic reactions to specific ring positions, unlike the target’s halogens .

Toxicity and Environmental Impact

Compound Hazard Profile Key Risks
Target Compound Predicted H412 (aquatic toxicity) Chronic aquatic toxicity, bioaccumulation
Benzyl Phenyl Acetate H412 (aquatic toxicity) Skin/eye irritation, aquatic harm
Benzyl Acetate H412 (aquatic toxicity) Low acute toxicity (LD₅₀ >2000 mg/kg)
Compound from Likely H412 (bromine content) Unreported, but halogenation suggests risk

Key Observations :

  • All compounds exhibit aquatic toxicity due to ester and halogen content .

Key Observations :

  • The target’s synthesis likely requires halogenation under controlled conditions (e.g., electrophilic substitution or cross-coupling) .
  • The methoxy group in simplifies regioselective reactions compared to the target’s fluorine .

Notes

  • Discrepancies in reported boiling points (e.g., ) highlight the need for verification from authoritative sources.
  • Hazard classifications assume similarity to halogenated analogs; experimental toxicology studies are recommended.

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